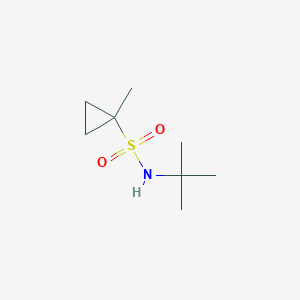

N-tert-butyl-1-methylcyclopropane-1-sulfonamide

描述

N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a sulfonamide derivative featuring a cyclopropane ring substituted with a methyl group and a tert-butyl sulfonamide moiety.

属性

IUPAC Name |

N-tert-butyl-1-methylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-7(2,3)9-12(10,11)8(4)5-6-8/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVKCIUZDXQPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619512 | |

| Record name | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669008-25-7 | |

| Record name | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

N-tert-butyl-1-methylcyclopropane-1-sulfonamide can be synthesized through a multi-step process:

Reaction of 1-methylcyclopropane with tert-butyl aluminum chloride: This step generates N-tert-butyl-1-methylcyclopropane.

Reaction with methanesulfonyl chloride: The intermediate N-tert-butyl-1-methylcyclopropane is then reacted with methanesulfonyl chloride to produce this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in organic solvents such as ether, methanol, and dichloromethane, and the product is purified through crystallization or distillation .

化学反应分析

Types of Reactions

N-tert-butyl-1-methylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, methanol, and ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

N-tert-butyl-1-methylcyclopropane-1-sulfonamide serves as an important intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:

- Substitution Reactions : The sulfonamide group can undergo nucleophilic substitution, making it valuable for creating diverse derivatives.

- Oxidation and Reduction : Under specific conditions, this compound can be oxidized to yield sulfonic acids or reduced to form amines.

Synthetic Routes

The synthesis typically involves the reaction of 1-methylcyclopropane with tert-butyl aluminum chloride followed by treatment with methanesulfonyl chloride. This multi-step process allows for the production of the sulfonamide efficiently.

Biological Research

Potential Biological Activities

Research indicates that this compound may exhibit biological activities relevant to enzyme interactions. Its sulfonamide group can form hydrogen bonds with biological molecules, potentially influencing their activity and leading to various biological effects. Studies have explored its role in inhibiting specific enzymes or receptors, which could have therapeutic implications.

Pharmaceutical Development

Drug Discovery Applications

This compound has been investigated for its potential as a scaffold in drug discovery. For example, it has been part of studies aimed at developing inhibitors for polo-like kinase 1 (Plk1), a target in cancer therapy. The compound's ability to modulate protein-protein interactions positions it as a candidate for further pharmaceutical exploration .

Industrial Applications

Agrochemicals and Other Industrial Uses

this compound is utilized in the production of agrochemicals and various industrial chemicals. Its properties make it suitable for applications that require specific chemical reactivity or stability under industrial conditions.

Case Studies and Data Tables

作用机制

The mechanism of action of N-tert-butyl-1-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. This compound may inhibit certain enzymes or receptors, leading to various biological effects .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following table compares N-tert-butyl-1-methylcyclopropane-1-sulfonamide with structurally related sulfonamides and cyclopropane derivatives, based on molecular properties, purity, and identifiers from the provided evidence.

Key Observations:

Substituent Effects: The chloromethyl variant (C₈H₁₆ClNO₂S) shares the cyclopropane-sulfonamide core with the target compound but replaces the methyl group with a chloromethyl substituent. This substitution increases molecular weight (due to chlorine’s atomic mass) and may enhance electrophilic reactivity, making it more suitable for cross-coupling reactions . In contrast, 1-[(tert-butyldimethylsilyl)oxy]cyclopentane-1-carboxaldehyde (C₁₃H₂₆O₂Si) diverges significantly with a cyclopentane ring, a silyl-protected hydroxyl group, and an aldehyde functionality. This structure prioritizes steric protection over sulfonamide reactivity.

Purity and Stability: The chloromethyl derivative achieves 95% purity, suggesting robust synthetic protocols.

Functional Group Impact :

- The hydrobromide derivative (C₅H₈Br₂N₂) lacks the cyclopropane ring entirely, opting for a simpler dibrominated scaffold. This likely reduces strain energy but limits applications in stereoselective catalysis.

生物活性

N-tert-butyl-1-methylcyclopropane-1-sulfonamide (CAS: 669008-25-7) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a tert-butyl group and a sulfonamide moiety. The chemical structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 191.29 g/mol

- IUPAC Name : N-(tert-butyl)-1-methylcyclopropane-1-sulfonamide

The sulfonamide group is known for its ability to form hydrogen bonds with biological molecules, which can influence various biological activities, including enzyme inhibition and receptor interaction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety may inhibit certain enzymes or receptors, leading to various pharmacological effects. Notably, sulfonamides are recognized for their role in inhibiting bacterial dihydropteroate synthase, which is crucial in folate synthesis pathways .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : Potential interactions with various receptors that could modulate cellular signaling pathways.

Anticancer Activity

Recent studies have explored the potential of sulfonamide derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures can inhibit polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in mitosis and cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibition of Plk1 | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Receptor Interaction | Possible modulation of signaling pathways |

Inflammatory Response Modulation

Studies have also indicated that sulfonamide-containing compounds can act as inhibitors of the NLRP3 inflammasome, which plays a significant role in the innate immune response. For instance, specific analogs demonstrated potent inhibitory effects on NLRP3 activation in macrophage models, suggesting therapeutic potential for inflammatory diseases .

Case Study 1: Inhibition of NLRP3 Inflammasome

A recent study investigated the effects of this compound on the NLRP3 inflammasome. The compound exhibited an IC value of approximately 0.91 μM in bone marrow-derived macrophages (BMDMs), indicating strong inhibitory potency without significant cytotoxicity at tested concentrations .

Case Study 2: Antitumor Potential

In another study focusing on Plk1 inhibitors, several analogs were synthesized, including derivatives related to this compound. These compounds showed submicromolar affinities towards Plk1, highlighting their potential as effective anticancer agents .

常见问题

Q. How can this compound serve as a precursor in pharmaceutical agent synthesis?

- Methodology :

- Fragment-Based Drug Design : Incorporate the sulfonamide moiety into kinase inhibitors or protease substrates, leveraging its hydrogen-bonding capacity .

- Prodrug Modifications : Functionalize the cyclopropane ring for targeted delivery (e.g., ester linkages for hydrolytic activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。